Cas no 5882-47-3 (Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1))
5882-47-3 structure
Product Name:Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1)
CAS-nummer:5882-47-3
MF:C29H38N4O3
MW:490.637027263641
CID:385620
PubChem ID:5201901
Update Time:2025-04-19
Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1)
- N-butyl-N-[2-[[5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-yl]amino]-2-oxoethyl]-3-phenylpropanamide
- 5882-47-3
- DTXSID20409571
-
- Inchi: 1S/C29H38N4O3/c1-6-7-19-32(28(35)18-13-22-11-9-8-10-12-22)21-27(34)30-26-20-25(29(2,3)4)31-33(26)23-14-16-24(36-5)17-15-23/h8-12,14-17,20H,6-7,13,18-19,21H2,1-5H3,(H,30,34)
- InChI-sleutel: HNXZSNOWMYZQFV-UHFFFAOYSA-N
- LACHT: O=C(CN(C(CCC1C=CC=CC=1)=O)CCCC)NC1=CC(C(C)(C)C)=NN1C1C=CC(=CC=1)OC
Berekende eigenschappen
- Exacte massa: 490.29464
- Monoisotopische massa: 490.294391
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 12
- Complexiteit: 681
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 76.5
- XLogP3: 5.7
Experimentele eigenschappen
- Dichtheid: 1.09
- Kookpunt: 675.6°Cat760mmHg
- Vlampunt: 362.4°C
- Brekindex: 1.564
- PSA: 76.46
Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1) Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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